![molecular formula C19H20N4O3S2 B2514480 1,3,5-trimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-sulfonamide CAS No. 1428359-77-6](/img/structure/B2514480.png)
1,3,5-trimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-sulfonamide
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Description
1,3,5-trimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H20N4O3S2 and its molecular weight is 416.51. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are enzymes that play crucial roles in physiological processes, including respiration, CO2 transport, and pH homeostasis. Sulfonamide-based compounds, including pyrazole and indole derivatives, have been extensively studied for their CA inhibitory activities. These studies have identified compounds with potent inhibitory effects on various CA isoenzymes, which could have therapeutic implications in conditions like glaucoma, epilepsy, and some forms of edema.
Cytotoxicity and CA Inhibitory Activities : A study by Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines, alongside inhibitory effects on CA isoenzymes hCA I and II. The findings suggested potential lead molecules for further investigations due to their selective cytotoxicity and superior CA inhibitory activity compared to the reference compound acetazolamide (Kucukoglu et al., 2016).
Tricyclic Sulfonamides and CA Inhibition : Marini et al. (2012) introduced a new class of tricyclic sulfonamides, demonstrating strong inhibition of human CA I and II, as well as mycobacterial β-class enzymes. This distinct inhibition profile highlighted the potential of tricyclic sulfonamides in therapeutic applications against diseases involving CA enzymes (Marini et al., 2012).
Antioxidant Activities
The antioxidant potential of sulfonamide derivatives, particularly those incorporating pyrazole and indole units, has been explored in several studies. These compounds are investigated for their ability to scavenge reactive oxygen species (ROS), offering a protective effect against oxidative stress-related diseases.
- Antioxidant Evaluation of Indole Derivatives : Aziz et al. (2021) designed indole-based heterocycles for their antioxidant activities. One of the candidates showed higher antioxidant activity than ascorbic acid, indicating the potential of these derivatives as efficient antioxidants (Aziz et al., 2021).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular properties of sulfonamide-based compounds have been a focal point of research, aiming to address the global challenge of microbial resistance by discovering new efficacious agents.
- Antimicrobial and Antitubercular Agents : Shingare et al. (2022) synthesized benzene sulfonamide pyrazole oxadiazole derivatives, evaluating their antimicrobial and antitubercular activities. The study revealed compounds with significant activity against various bacterial strains and M. tuberculosis, underscoring the potential of these derivatives in combating infectious diseases (Shingare et al., 2022).
properties
IUPAC Name |
1,3,5-trimethyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-12-18(13(2)22(3)20-12)28(25,26)21-15-7-6-14-8-9-23(16(14)11-15)19(24)17-5-4-10-27-17/h4-7,10-11,21H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZVVKQWKGOUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-sulfonamide |
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